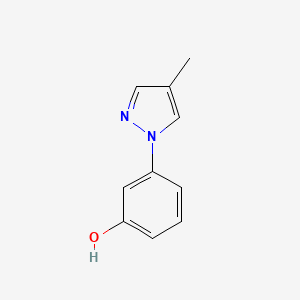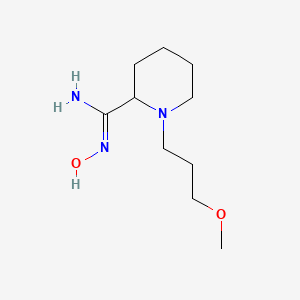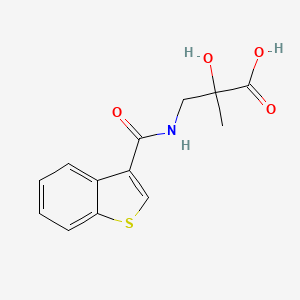![molecular formula C10H13NO4S B7578978 2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid, commonly known as TTA or ThioT, is a synthetic compound that has been widely used in scientific research. TTA is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.
Aplicaciones Científicas De Investigación
TTA has been extensively used in scientific research to investigate the role of PPARγ in various physiological processes, such as glucose and lipid metabolism, inflammation, and cancer. TTA has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase HDL cholesterol levels in animal models of diabetes and obesity. TTA has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Mecanismo De Acción
TTA acts as a potent agonist of PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of co-activators and the transcriptional activation of target genes. TTA binds to the ligand-binding domain of PPARγ and induces a conformational change that enhances the affinity of PPARγ for co-activators and DNA.
Biochemical and Physiological Effects:
TTA has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity, reducing plasma glucose and triglyceride levels, and increasing HDL cholesterol levels in animal models of diabetes and obesity. TTA has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. TTA has been shown to activate PPARγ in adipocytes, liver, muscle, and macrophages, indicating its potential therapeutic applications in metabolic disorders, such as diabetes, obesity, and atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTA is a potent and selective activator of PPARγ, which makes it a valuable tool for investigating the role of PPARγ in various physiological processes. TTA is also stable and soluble in organic solvents, which makes it easy to handle and administer in animal experiments. However, TTA has a relatively short half-life in vivo, which limits its duration of action and requires frequent dosing. TTA has also been shown to induce hepatic steatosis and fibrosis in some animal models, which raises concerns about its safety and potential side effects.
Direcciones Futuras
TTA has shown promising results in preclinical studies, but its therapeutic potential in humans remains to be fully explored. Future research should focus on developing more potent and selective PPARγ agonists with longer half-lives and fewer side effects. The use of TTA in combination with other drugs or lifestyle interventions should also be investigated to enhance its therapeutic efficacy. The role of PPARγ in other physiological processes, such as neurodegeneration and cardiovascular disease, should also be investigated using TTA and other PPARγ agonists. Overall, TTA represents a valuable tool for investigating the role of PPARγ in various physiological processes and has the potential to lead to the development of novel therapies for metabolic disorders, inflammation, and cancer.
Métodos De Síntesis
TTA can be synthesized using a multi-step process involving the reaction of 2-methyl-3-oxopentanoic acid with thiophene-3-carboxylic acid, followed by amidation with 2-aminoethanol. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(15,9(13)14)6-11-8(12)4-7-2-3-16-5-7/h2-3,5,15H,4,6H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJBCKTYPGGSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)


![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)